molecular formula C16H11ClFN3 B6347176 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354916-91-8

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347176
CAS RN: 1354916-91-8
M. Wt: 299.73 g/mol
InChI Key: GEKNUIUASJBVDH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, also known as 4-CFPP, is an organic compound belonging to the pyrimidine family. It is a yellow-colored solid and is used for various scientific research applications. It has been studied for its potential use in drug and pesticide development, as well as in the synthesis of other compounds. This article will provide an overview of the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-CFPP.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug and pesticide development. It has been shown to have insecticidal and fungicidal properties, and is also being studied for its potential use as an agricultural herbicide. In addition, 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been used in the synthesis of other compounds, such as 4-chlorophenyl-2-phenylpyrimidine and 4-chlorophenyl-2-phenylpyrimidin-4-one.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase is thought to lead to increased levels of acetylcholine in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are still being studied. However, it is known to have an effect on the nervous system, as well as on the cardiovascular and respiratory systems. It has also been shown to have a mild sedative effect, and to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, its mechanism of action is not yet fully understood, and it can have both positive and negative effects on the body. Therefore, it is important to use caution when using 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments.

Future Directions

The future directions for 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are numerous. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. It could also be used to develop new drugs and pesticides, or to synthesize other compounds. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be synthesized using a two-step process. The first step involves the reaction of 2-chlorophenylacetonitrile with 4-fluorophenylacetonitrile in the presence of potassium hydroxide and potassium carbonate. This reaction produces 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. The second step of the synthesis involves the reaction of 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine with an appropriate base, such as potassium hydroxide, to form the desired product.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-13-4-2-1-3-12(13)15-9-14(20-16(19)21-15)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNUIUASJBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

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